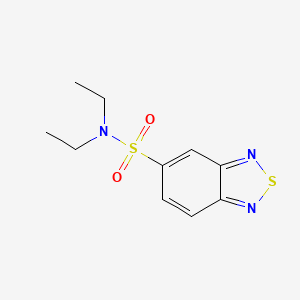
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic implications for various neurological and psychiatric disorders.
作用機序
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates neuronal excitability and plays a crucial role in various brain functions. By enhancing GABAergic neurotransmission, N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has the potential to modulate neuronal activity and improve various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been associated with anticonvulsant, anxiolytic, and analgesic effects. Additionally, N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to increase dopamine levels in the brain, which has implications for its potential in treating addiction.
実験室実験の利点と制限
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various brain functions. Additionally, it has been shown to be safe and well-tolerated in humans, making it suitable for clinical trials. However, there are also limitations to its use. N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, it is a highly potent inhibitor of GABA-AT, which may have unintended consequences on other brain functions.
将来の方向性
There are several future directions for research on N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide. One area of interest is its potential in treating addiction, particularly cocaine and nicotine addiction. Additionally, there is ongoing research on its effects on cognitive function and memory. Another area of interest is its potential in treating epilepsy and other neurological disorders. Further studies are needed to fully understand the long-term effects of N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide and its potential therapeutic applications.
合成法
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide can be synthesized using a multi-step process involving cyclization, amidation, and thiolation reactions. The synthesis involves the use of various reagents and solvents, including cyclopentanone, 2-fluorobenzaldehyde, piperazine, and carbon disulfide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in various animal models. Additionally, it has been investigated for its potential in treating addiction, including cocaine and nicotine addiction. N-cyclopentyl-4-(2-fluorophenyl)-1-piperazinecarbothioamide has also been studied for its effects on cognitive function and memory.
特性
IUPAC Name |
N-cyclopentyl-4-(2-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3S/c17-14-7-3-4-8-15(14)19-9-11-20(12-10-19)16(21)18-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRJANGZJDWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)

![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)
![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)
![6-[(4-fluorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5702002.png)

![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)
![ethyl 3-amino-4-anilinothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5702021.png)